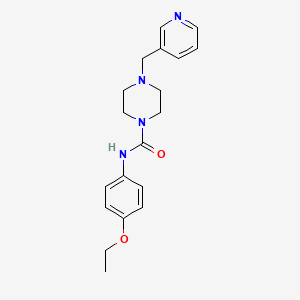![molecular formula C22H28N2O3 B4675252 N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B4675252.png)
N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide
Descripción general
Descripción
N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide, also known as IBP, is a benzamide derivative that has been extensively studied for its potential therapeutic applications. IBP is a selective inhibitor of the fatty acid binding protein 4 (FABP4), which is involved in the regulation of lipid metabolism and inflammation.
Mecanismo De Acción
N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide selectively binds to FABP4, which is highly expressed in adipocytes and macrophages. FABP4 plays a crucial role in the regulation of lipid metabolism and inflammation by facilitating the transport of fatty acids and other lipids. By inhibiting FABP4, N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide reduces the uptake and storage of fatty acids in adipocytes, thereby improving insulin sensitivity and reducing inflammation. N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide also inhibits the proliferation and migration of cancer cells by disrupting lipid metabolism.
Biochemical and Physiological Effects:
N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide has been shown to have several biochemical and physiological effects, including:
1. Improved insulin sensitivity: N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide reduces insulin resistance by inhibiting the uptake and storage of fatty acids in adipocytes, which leads to improved glucose uptake and utilization.
2. Reduced inflammation: N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide inhibits the production of pro-inflammatory cytokines and chemokines, which reduces inflammation in various tissues.
3. Inhibited tumor growth: N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide inhibits the proliferation and migration of cancer cells by disrupting lipid metabolism.
4. Reduced atherosclerosis: N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide reduces the formation of atherosclerotic plaques by inhibiting the uptake and storage of lipids in macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Selective inhibition of FABP4: N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide selectively binds to FABP4, which makes it a useful tool for studying the role of FABP4 in various diseases.
2. Potent inhibition: N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide has been shown to be a potent inhibitor of FABP4, which makes it a useful tool for studying the effects of FABP4 inhibition.
Limitations:
1. Limited solubility: N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide has limited solubility in water, which can make it difficult to use in certain experiments.
2. Lack of clinical data: Although N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide has shown promising results in preclinical studies, there is limited clinical data available on its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide, including:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide in humans.
2. Combination therapy: N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide may be used in combination with other drugs to enhance its therapeutic effects.
3. Development of new FABP4 inhibitors: The development of new FABP4 inhibitors may lead to the discovery of more potent and selective inhibitors.
4. Study of FABP4 in other diseases: The role of FABP4 in other diseases, such as neurodegenerative diseases and inflammatory bowel disease, should be studied further.
Conclusion:
In conclusion, N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide is a promising therapeutic agent that has shown potential for the treatment of various diseases. Its selective inhibition of FABP4 makes it a useful tool for studying the role of FABP4 in various diseases. Further studies are needed to determine its safety and efficacy in humans and to explore its potential use in combination therapy.
Aplicaciones Científicas De Investigación
N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide has been studied extensively for its potential therapeutic applications in various diseases, including obesity, diabetes, atherosclerosis, and cancer. In preclinical studies, N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide has been shown to improve insulin sensitivity, reduce inflammation, and inhibit tumor growth. N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide has also been investigated for its potential use as a diagnostic tool for detecting FABP4 expression in cancer cells.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-15(2)13-23-22(26)19-7-5-6-8-20(19)24-21(25)14-27-18-11-9-17(10-12-18)16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXJAEHOGQJZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-2-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylphenyl)-2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B4675183.png)
![butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B4675190.png)
![3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4675204.png)
![4,5,6,7-tetrabromo-2,9-dioxa-15-thiatetracyclo[8.4.3.0~1,10~.0~3,8~]heptadeca-3,5,7-trien-16-one](/img/structure/B4675208.png)
![6-{[2-(4-bromophenoxy)ethyl]thio}-N,N'-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4675209.png)
![N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4675214.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4675221.png)
![N-{[4-ethyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4675225.png)



![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4675261.png)
![N-[2-(4-morpholinylmethyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4675270.png)
![4-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-N-phenyl-1,3-thiazol-2-amine](/img/structure/B4675271.png)